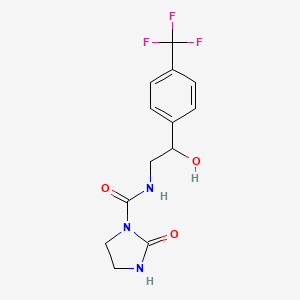

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide

Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide is a synthetic carboxamide derivative characterized by a 2-oxoimidazolidine core, a hydroxyethyl side chain, and a 4-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyethyl moiety may contribute to solubility and receptor interactions . Imidazolidine derivatives are commonly explored for their pharmacological activities, including enzyme inhibition or receptor modulation, though specific mechanisms for this compound remain speculative without direct data.

Properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O3/c14-13(15,16)9-3-1-8(2-4-9)10(20)7-18-12(22)19-6-5-17-11(19)21/h1-4,10,20H,5-7H2,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSIHJMSAAEBPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article synthesizes current research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C18H15F6N3O3

- Molecular Weight : 423.311 g/mol

This compound features a trifluoromethyl group that enhances its lipophilicity, potentially impacting its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, derivatives of hydrazinecarboxamides have shown moderate inhibition against Mycobacterium tuberculosis and non-tuberculous mycobacteria. Specifically, these compounds demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 µM to 106.75 µM . While the specific activity of this compound against these pathogens requires further investigation, the presence of the trifluoromethyl group suggests potential antimicrobial properties.

Enzyme Inhibition

The compound's structural similarity to known enzyme inhibitors raises the possibility of it acting as an AChE inhibitor. In studies involving related compounds, some exhibited lower IC50 values than rivastigmine, a clinically used AChE inhibitor . This suggests that this compound may also possess significant enzyme inhibitory activity.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The presence of functional groups that can form hydrogen bonds may allow for effective binding to active sites on enzymes such as AChE.

- Cellular Uptake : The lipophilic nature due to the trifluoromethyl group may facilitate cellular membrane penetration, enhancing bioavailability and efficacy.

Study 1: Antimycobacterial Activity

A study evaluating similar compounds found that modifications in alkyl chain length significantly influenced their antimicrobial efficacy against Mycobacterium species. The most effective derivatives were those with medium-length chains, which exhibited minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 250 µM . While direct data on this compound is lacking, these findings suggest a potential for similar activity.

Study 2: Enzyme Inhibition Profiles

Another research effort focused on the structure-activity relationship (SAR) of hydrazine derivatives indicated that specific modifications could enhance AChE inhibition significantly . This highlights the potential for this compound to be optimized for better pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in β-Adrenoceptor Agonist Research

highlights β3-AR agonists, such as CGP 12177, which share functional group similarities (e.g., aryl and carboxamide motifs). However, key differences include:

- Receptor Selectivity : CGP 12177 acts as a β3-AR agonist but antagonizes β1/β2-ARs, whereas the target compound’s imidazolidine core may favor different binding conformations.

- Species-Specific Efficacy : Rat β3-AR agonists often fail in humans due to receptor divergence. The trifluoromethyl group in the target compound could improve human β3-AR affinity, but cross-species efficacy challenges persist .

Halogenated and Heterocyclic Derivatives

and describe compounds with trifluoromethyl, imidazole, and thiazole groups. For example:

- Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)carbamate (): Shares a trifluoromethyl-substituted aromatic ring but incorporates a carbamate group instead of a hydroxyethyl chain. This structural difference may reduce solubility but enhance metabolic stability.

- N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-1,5-dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetamide (): Features a triazole ring and pyridine substituent, which could confer distinct kinase or protease inhibitory activity compared to the imidazolidine core of the target compound.

Carboxamide Derivatives with Diverse Pharmacophores

and include carboxamide-based structures, such as:

- N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide (): The pyrimidine ring and sulfonamide group indicate nucleoside mimicry, likely targeting enzymes like dihydrofolate reductase, unlike the imidazolidine-carboxamide scaffold.

Pharmacokinetic and Pharmacodynamic Considerations

Metabolic Stability

The trifluoromethyl group in the target compound likely enhances resistance to oxidative metabolism compared to non-halogenated analogues (e.g., methoxy or hydroxyl-substituted compounds in ).

Receptor Binding and Selectivity

While β3-AR agonists like CGP 12177 show partial agonism in humans, the target compound’s imidazolidine ring could modulate binding kinetics. For instance, rigid heterocycles often improve selectivity but may limit conformational adaptability required for receptor activation .

Data Table: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Key Substituents | Potential Target | Notable Features |

|---|---|---|---|---|

| N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide | Imidazolidine | Trifluoromethylphenyl, hydroxyethyl | β3-AR, metabolic enzymes | Enhanced lipophilicity, moderate solubility |

| CGP 12177 | Aryl ethanolamine | Dichlorophenyl, propanolamine | β3-AR agonist | Species-specific efficacy issues |

| Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-[...]carbamate | Imidazole | Trifluoromethylimidazole, dichloroaryl | Kinases/CYP450 | High metabolic stability, low solubility |

| N-[4-(4-Fluorophenyl)-5-hydroxymethylpyrimidin-2-yl]-methanesulfonamide | Pyrimidine | Fluorophenyl, sulfonamide | Dihydrofolate reductase | Nucleoside analog, enzyme inhibition |

Q & A

Q. What are the key synthetic pathways for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Coupling reactions : Amide bond formation between the imidazolidinone core and the hydroxyethyl-trifluoromethylphenyl moiety. Reagents like carbodiimides (e.g., EDC/HOBt) may facilitate this step .

Functional group protection : Hydroxyl or amine groups may require protection (e.g., using tert-butyldimethylsilyl [TBS] groups) to prevent side reactions .

Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization are critical for isolating the pure compound .

- Table 1 : Example Synthetic Steps from Analogous Compounds

| Step | Reaction Type | Reagents/Conditions | Reference |

|---|---|---|---|

| 1 | Amide coupling | EDC, HOBt, DMF, 25°C | |

| 2 | Deprotection | TBAF, THF, 0°C → RT |

Q. How is structural confirmation and purity assessment performed for this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of the trifluoromethyl group (δ ~110-120 ppm in ¹³C) and imidazolidinone carbonyl (δ ~170 ppm) .

- Infrared Spectroscopy (IR) : Confirms carbonyl stretches (1650-1750 cm⁻¹) and hydroxyl groups (3200-3600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₅H₁₅F₃N₂O₃) .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or hydrolases using fluorogenic substrates (e.g., fluorescence-based readouts) .

- Receptor binding studies : Radioligand displacement assays (e.g., for neurokinin or GPCR targets) to measure IC₅₀ values .

- Cytotoxicity screening : Use MTT or resazurin assays in cell lines (e.g., HEK293 or HeLa) to assess safety margins .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production?

- Methodological Answer :

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction homogeneity .

- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce side products .

- Process analytical technology (PAT) : Use in-line FTIR or HPLC monitoring to track reaction progression .

Q. How to address contradictory spectroscopic data during characterization?

- Methodological Answer :

- Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with computational predictions (e.g., DFT-based chemical shift calculations) .

- Dynamic effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., incomplete deprotection) .

Q. What computational strategies predict biological targets and structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular docking : Use AutoDock or Schrödinger to model interactions with kinases or receptors. Focus on the trifluoromethyl group’s role in hydrophobic binding .

- SAR studies : Synthesize analogs with modified phenyl or imidazolidinone groups to assess activity changes (see Table 2 ) .

- Free-energy perturbation (FEP) : Quantify binding affinity changes for specific substituents .

- Table 2 : Hypothetical SAR for Trifluoromethyl Modifications

| Analog | Modification | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| Parent | CF₃ | 10 nM | |

| Analog 1 | Cl | 50 nM | |

| Analog 2 | OCH₃ | >1000 nM |

Q. How to resolve discrepancies in biological activity across assay platforms?

- Methodological Answer :

- Assay standardization : Use identical cell lines, buffer conditions, and readout methods (e.g., luminescence vs. fluorescence) .

- Off-target profiling : Employ proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .

- Dose-response validation : Repeat assays with 8-12 point dilution series to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.